Furan-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride
Description
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Properties
IUPAC Name |
furan-2-yl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S.ClH/c18-12(14-4-2-10-21-14)11-16-5-7-17(8-6-16)15(19)13-3-1-9-20-13;/h1-4,9-10,12,18H,5-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKVZZJMOMBFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound contains, have been studied as potential biologically active compounds. They have been found to interact with a variety of biological targets, contributing to their diverse biological effects.
Mode of Action
Compounds containing the indole nucleus, another component of this compound, have been found to bind with high affinity to multiple receptors. This suggests that Furan-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
It is known that thiophene and indole derivatives can influence a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. This suggests that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the known biological activities of thiophene and indole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular level.
Action Environment
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. For instance, photolysis of certain furan-2-yl compounds has been shown to result in different dimeric photoproducts. This suggests that light exposure could potentially influence the action of this compound.
Biological Activity
Furan-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring, a piperazine moiety, and a thiophene group, which contribute to its unique chemical properties. Its molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. The hydroxyl group enhances solubility and may influence biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The thiophene and furan rings are known to participate in π-π stacking interactions with nucleic acids and proteins, potentially inhibiting enzymatic activities or modulating receptor functions.
Enzyme Inhibition
Recent studies indicate that derivatives of furan compounds exhibit significant inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin synthesis. For instance, a related study demonstrated that certain furan derivatives showed IC50 values as low as 0.0433 µM against mushroom tyrosinase, indicating potent inhibitory action compared to standard inhibitors like kojic acid .
Biological Activity Data
Case Studies
- Tyrosinase Inhibition : A study explored the anti-melanogenic properties of furan derivatives, revealing that modifications on the phenolic structure significantly affected their inhibitory potency against tyrosinase. The compound's structure allowed it to bind effectively at the active site of the enzyme, demonstrating potential for treating hyperpigmentation disorders .
- Antimicrobial Properties : Another investigation reported that furan-based compounds exhibited moderate antibacterial activity against various strains of bacteria. This suggests potential applications in developing new antimicrobial agents .
- Cytotoxicity in Cancer Cells : Research has indicated that certain derivatives of this compound can selectively induce apoptosis in specific cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
Q & A
Q. What are the optimized synthetic routes for preparing Furan-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Piperazine functionalization : Introduce the hydroxy-thiophenylethyl group via nucleophilic substitution or reductive amination under inert atmospheres (N₂/Ar) to prevent oxidation .
- Coupling reactions : React the furan-2-carbonyl chloride with the functionalized piperazine intermediate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .
- Hydrochloride salt formation : Treat the free base with HCl gas in methanol, followed by recrystallization from ethanol/ether to enhance purity .
Q. Key Analytical Techniques :
- HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and purity (>95% target).
- ¹H/¹³C NMR (DMSO-d₆) to confirm structural integrity, focusing on the piperazine NH (δ 2.5–3.5 ppm) and furan carbonyl (δ 165–170 ppm) .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
Methodological Answer:
- Solubility profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Hydrochloride salts typically exhibit higher aqueous solubility (>10 mg/mL) due to ionic interactions .
- Stability studies :
- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (Td >150°C expected) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via LC-MS over 72 hours .
Q. What experimental strategies can elucidate the compound’s mechanism of action in targeting neurological receptors?
Methodological Answer:
- Receptor binding assays :
- Radioligand displacement studies (e.g., ³H-labeled 5-HT₃ or σ receptors) to measure IC₅₀ values .
- Use HEK-293 cells transfected with human receptor clones for specificity profiling .
- Functional assays :
- Calcium flux or cAMP assays to evaluate GPCR modulation .
- Patch-clamp electrophysiology for ion channel effects (e.g., NMDA receptor inhibition) .
Q. Key Considerations :
- Compare results to structurally similar piperazine-thiophene derivatives (e.g., CAS 1216784-06-3) to identify SAR trends .
Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?
Methodological Answer:
- Assay standardization :
- Use identical enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms) to minimize variability .
- Validate inhibition kinetics (IC₅₀, Ki) via Michaelis-Menten plots under controlled pH and temperature .
- Structural insights :
- Perform X-ray crystallography or molecular docking to map interactions with catalytic sites (e.g., COX-2 His90 or Tyr385) .
Q. Data Contradiction Example :
| Study | Enzyme Target | IC₅₀ (μM) | Notes | Reference |
|---|---|---|---|---|
| Smith et al. (2024) | COX-2 | 0.85 | Recombinant human enzyme | |
| Lee et al. (2025) | COX-2 | 3.2 | Murine enzyme, pH 6.5 |
Q. What methodologies are recommended for comparative studies with structurally analogous compounds?
Methodological Answer:
- Library design : Include derivatives with variations in:
- Furan substitution : Replace with pyrazine (CAS 1396782-04-9) to assess aromatic ring effects .
- Piperazine modifications : Compare ethyl vs. trifluoroethyl groups (CAS 873675-04-8) for steric/electronic impacts .
- In silico tools :
- QSAR modeling : Use MOE or Schrödinger to predict bioactivity cliffs .
- ADMET prediction : SwissADME for solubility, CYP450 interactions .
Q. Example Analogues :
| Compound | Structural Variation | CAS Number | Reference |
|---|---|---|---|
| (Pyrazin-2-yl)methanone derivative | Pyrazine instead of furan | 1396782-04-9 | |
| Trifluoroethyl-piperazine analogue | CF₃ group on piperazine | 873675-04-8 |
Q. How should researchers design toxicity profiling experiments for this compound?
Methodological Answer:
- In vitro toxicity :
- Hepatotoxicity : Measure ALT/AST release in HepG2 cells after 48h exposure (EC₅₀ determination) .
- Cardiotoxicity : hERG channel inhibition assays using automated patch-clamp systems .
- In vivo pilot studies :
- Acute toxicity in rodents (OECD 423) with histopathology of liver/kidney .
Q. Critical Parameters :
- Use hydrochloride salt formulations for consistency with pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
